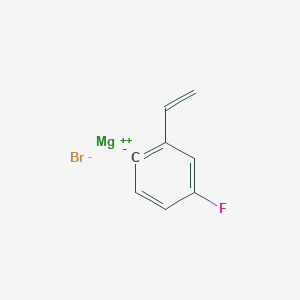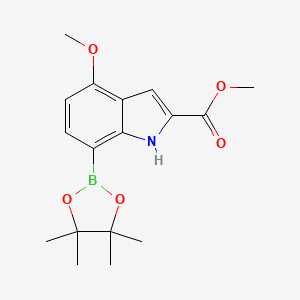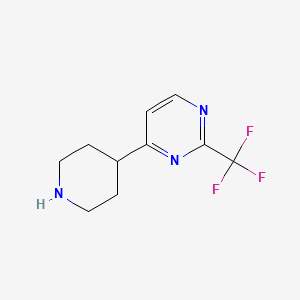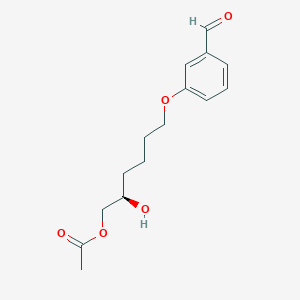
magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide is a chemical compound with the molecular formula C8H7BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-ethenyl-3-fluorobenzene-6-ide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide can be synthesized through the reaction of 1-ethenyl-3-fluorobenzene with magnesium in the presence of anhydrous ether. The reaction typically involves the following steps:
- Dissolving 1-ethenyl-3-fluorobenzene in anhydrous ether.
- Adding magnesium turnings to the solution.
- Initiating the reaction by adding a small amount of iodine or a similar activator.
- Allowing the reaction to proceed under reflux conditions until the magnesium is completely consumed.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions with halides.
Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl and aryl halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Benzenes: Result from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to complex organic molecules.
Applications De Recherche Scientifique
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Mécanisme D'action
The mechanism of action of magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 1-ethenyl-3-fluorobenzene-6-ide group, creating a nucleophilic center that can attack electrophilic carbon atoms in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1-ethenyl-4-fluorobenzene-6-ide;bromide
- Magnesium;1-ethenyl-2-fluorobenzene-6-ide;bromide
- Magnesium;1-ethenyl-3-chlorobenzene-6-ide;bromide
Uniqueness
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide is unique due to the presence of the fluorine atom at the 3-position of the benzene ring. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
918299-26-0 |
|---|---|
Formule moléculaire |
C8H6BrFMg |
Poids moléculaire |
225.34 g/mol |
Nom IUPAC |
magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C8H6F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h2-3,5-6H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KALRPLBKSVJEFZ-UHFFFAOYSA-M |
SMILES canonique |
C=CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)


![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)


![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)


![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
